molecular formula C15H12N2O2S B4037446 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B4037446
M. Wt: 284.3 g/mol
InChI Key: UIPXFIPWZNZCTQ-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyphenyl group attached to a thioxoimidazolidinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-phenoxyaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thioxoimidazolidinone core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to its specific thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14-10-16-15(20)17(14)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPXFIPWZNZCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 3
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 4
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 5
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 6
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

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